molecular formula C11H14N2O5S B2537030 ethyl 4-(2-methoxy-2-oxoethyl)sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 900002-05-3

ethyl 4-(2-methoxy-2-oxoethyl)sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

Cat. No. B2537030
CAS RN: 900002-05-3
M. Wt: 286.3
InChI Key: XOVBTZRTCKPYCL-UHFFFAOYSA-N
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Description

“Ethyl 4-(2-methoxy-2-oxoethyl)sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate” is a chemical compound . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

This compound can be synthesized through a series of chemical reactions . The synthesis process involves the use of various reagents and conditions, and the resulting compounds are characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound can be analyzed in detail . The reactions involve various reagents and conditions, and the products of these reactions are characterized using various analytical techniques .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Pathways and Crystal Structures : Research on derivatives of pyrimidine, such as ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, has led to the synthesis of novel 4-thiopyrimidine derivatives with varied substituents. These compounds were characterized using NMR, IR, and mass spectroscopies, and their molecular structures were elucidated through single-crystal X-ray diffraction. The studies highlight the significance of substituents on pyrimidine rings in determining molecular conformation and intermolecular interactions, offering insights into designing compounds with desired properties (Stolarczyk et al., 2018).

Biological Applications

  • Antimicrobial and Enzyme Inhibitory Activities : Compounds structurally related to ethyl 4-(2-methoxy-2-oxoethyl)sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate have been explored for their antimicrobial properties. For instance, novel chromone-pyrimidine coupled derivatives exhibited significant in vitro antifungal and antibacterial activities. These findings are crucial for developing new antimicrobial agents (Tiwari et al., 2018).

  • Cytotoxicity Against Cancer Cell Lines : The cytotoxic activities of pyrimidine derivatives on various cancer cell lines have been investigated, with some compounds showing selective toxicity towards cancer cells over normal cells. Such studies are pivotal for anticancer drug development, indicating the potential of pyrimidine derivatives in cancer therapy (Stolarczyk et al., 2018).

Mechanism of Action

The mechanism of action of this compound is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . It has shown promising neuroprotective and anti-inflammatory properties .

properties

IUPAC Name

ethyl 4-(2-methoxy-2-oxoethyl)sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-4-18-10(15)8-6(2)12-11(16)13-9(8)19-5-7(14)17-3/h4-5H2,1-3H3,(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVBTZRTCKPYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((2-methoxy-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

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